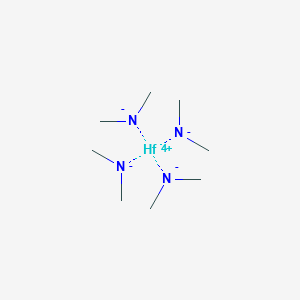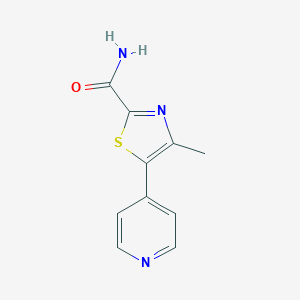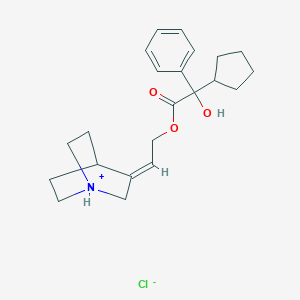
Mandelic acid, alpha-cyclopentyl-, 2-(3-quinuclidinylene)ethyl ester, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mandelic acid, alpha-cyclopentyl-, 2-(3-quinuclidinylene)ethyl ester, hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is derived from mandelic acid, which is a naturally occurring compound found in almonds and other fruits. The hydrochloride salt of this compound is a white crystalline powder that is soluble in water and has a melting point of 179-180°C. In
Mecanismo De Acción
The exact mechanism of action of mandelic acid, alpha-cyclopentyl-, 2-(3-quinuclidinylene)ethyl ester, hydrochloride is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate. It has also been shown to inhibit the activity of certain enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, such as GABA and serotonin. It has also been shown to decrease the levels of certain inflammatory cytokines. Additionally, it has been shown to have antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using mandelic acid, alpha-cyclopentyl-, 2-(3-quinuclidinylene)ethyl ester, hydrochloride in lab experiments is its ability to modulate the activity of neurotransmitters and enzymes involved in the inflammatory response. This makes it a potentially valuable tool for studying the mechanisms underlying neurological disorders and inflammatory diseases. However, one of the limitations of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Direcciones Futuras
There are a number of potential future directions for research on mandelic acid, alpha-cyclopentyl-, 2-(3-quinuclidinylene)ethyl ester, hydrochloride. One area of research could be the development of new synthetic methods for producing this compound. Another area of research could be the exploration of its potential therapeutic applications in the treatment of neurological disorders and inflammatory diseases. Additionally, further research could be conducted to better understand its mechanism of action and potential side effects. Overall, the potential applications of this compound make it an exciting area of research with many possibilities for future exploration.
Métodos De Síntesis
Mandelic acid, alpha-cyclopentyl-, 2-(3-quinuclidinylene)ethyl ester, hydrochloride can be synthesized through a multistep process involving the reaction of mandelic acid with various reagents. The synthesis process involves the use of protecting groups to prevent unwanted reactions and the use of various solvents and catalysts to facilitate the reaction. The final step involves the conversion of the intermediate product to the hydrochloride salt form.
Aplicaciones Científicas De Investigación
Mandelic acid, alpha-cyclopentyl-, 2-(3-quinuclidinylene)ethyl ester, hydrochloride has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders. Additionally, it has been shown to have antibacterial and antifungal properties.
Propiedades
| 101710-89-8 | |
Fórmula molecular |
C22H30ClNO3 |
Peso molecular |
391.9 g/mol |
Nombre IUPAC |
[(2E)-2-(1-azoniabicyclo[2.2.2]octan-3-ylidene)ethyl] 2-cyclopentyl-2-hydroxy-2-phenylacetate;chloride |
InChI |
InChI=1S/C22H29NO3.ClH/c24-21(26-15-12-18-16-23-13-10-17(18)11-14-23)22(25,20-8-4-5-9-20)19-6-2-1-3-7-19;/h1-3,6-7,12,17,20,25H,4-5,8-11,13-16H2;1H/b18-12-; |
Clave InChI |
VYRIXWGSYXASMV-UWRQUICRSA-N |
SMILES isomérico |
C1CCC(C1)C(C2=CC=CC=C2)(C(=O)OC/C=C\3/C[NH+]4CCC3CC4)O.[Cl-] |
SMILES |
C1CCC(C1)C(C2=CC=CC=C2)(C(=O)OCC=C3C[NH+]4CCC3CC4)O.[Cl-] |
SMILES canónico |
C1CCC(C1)C(C2=CC=CC=C2)(C(=O)OCC=C3C[NH+]4CCC3CC4)O.[Cl-] |
Sinónimos |
[(2E)-2-(1-azoniabicyclo[2.2.2]oct-3-ylidene)ethyl] 2-cyclopentyl-2-hy droxy-2-phenyl-acetate chloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


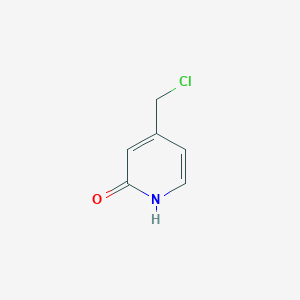
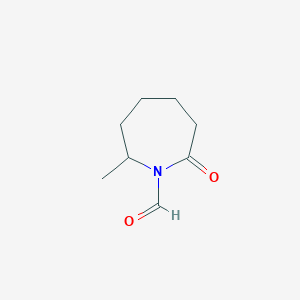
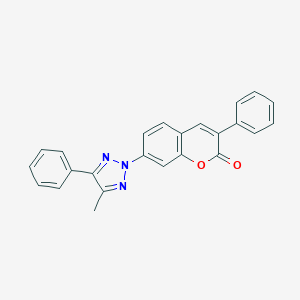
![2-[2-[2-(Hydroxymethoxy)ethoxy]ethoxy]ethanol](/img/structure/B12256.png)
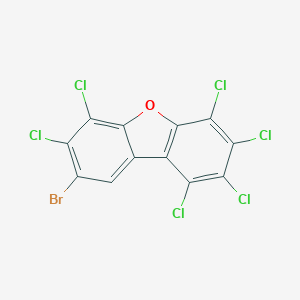
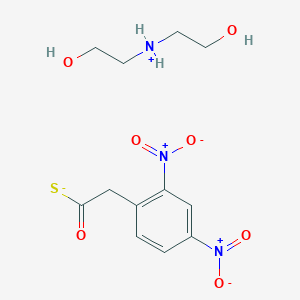

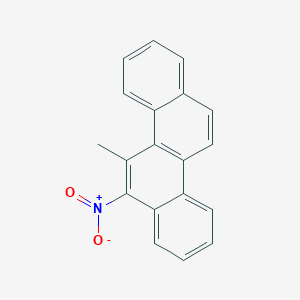
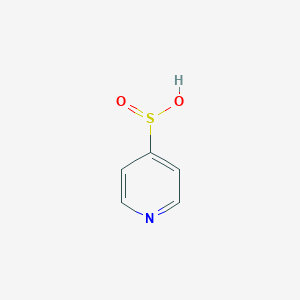
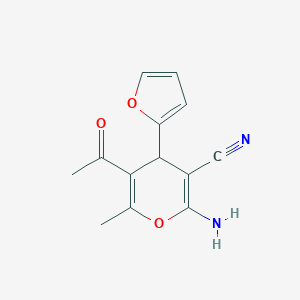
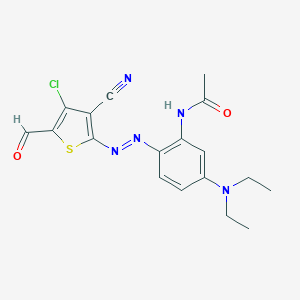
![[(8R,9S,13S,14S,16R,17R)-16-hydroxy-13-methyl-3-propanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B12278.png)
